This compound is classified as an amine and a morpholine derivative. It is often synthesized from simpler precursors through various chemical reactions, making it a versatile building block in medicinal chemistry. The compound's structure allows it to interact with biological targets, making it relevant for research in pharmacology and medicinal chemistry.
The synthesis of (trans-4-Aminocyclohexyl)-4-morpholinylmethanone can be achieved through several methods. One common approach involves the hydrogenation of 4-nitrophenyl acetic acid in the presence of a catalyst such as Raney nickel. The process typically includes:
This method emphasizes the importance of controlling reaction conditions to optimize yields and minimize by-products .
The molecular formula of (trans-4-Aminocyclohexyl)-4-morpholinylmethanone is with a molecular weight of approximately 192.26 g/mol.
C1CC(C(C1)N)C(=O)N2CCOCC2
(trans-4-Aminocyclohexyl)-4-morpholinylmethanone can undergo various chemical reactions typical for amines and carbonyl compounds:
These reactions highlight its versatility as a synthetic intermediate in drug development .
The mechanism of action for (trans-4-Aminocyclohexyl)-4-morpholinylmethanone involves its interaction with specific biological targets, such as receptors or enzymes related to neurotransmission or inflammation pathways.
The physical properties of (trans-4-Aminocyclohexyl)-4-morpholinylmethanone include:
Chemical properties include reactivity towards acids and bases due to the presence of amino and carbonyl functional groups, making it suitable for various chemical transformations .
(trans-4-Aminocyclohexyl)-4-morpholinylmethanone finds application in several scientific domains:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3